molecular formula C10H12ClNO3 B2362014 2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride CAS No. 1055879-22-5

2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride

Cat. No.: B2362014
CAS No.: 1055879-22-5
M. Wt: 229.66
InChI Key: MNRQVSJCUNAEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a carboxylic acid group and a hydrochloride salt.

Preparation Methods

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride involves several steps. One common method includes the cyclization of substituted isoindole derivatives to form the benzoxazepine ring. This process often requires specific reaction conditions, such as the use of microwave heating or catalytic cycloaddition reactions . Industrial production methods may involve one-pot synthesis procedures, which streamline the process and improve yield .

Scientific Research Applications

2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, which can result in therapeutic effects such as anti-cancer or anti-inflammatory actions .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c12-10(13)8-3-1-2-7-6-11-4-5-14-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRQVSJCUNAEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC=C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid (110 mg, 0.375 mmol), ethyl acetate (1 ml) and 4N hydrogen chloride-ethyl acetate solution (2 ml) were stirred at room temperature for 1 hr, and the solvent was evaporated under reduced pressure. The residue was recrystallized from a mixed solvent of methanol and ether to give the desired product (72.0 mg, 83.6%) as a solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
83.6%

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